molecular formula C22H25N5O2 B12048934 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 359909-99-2

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12048934
CAS No.: 359909-99-2
M. Wt: 391.5 g/mol
InChI Key: RDLUGDUSTYDPRN-UHFFFAOYSA-N
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Description

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a butylamino group, a dimethyl group, and a naphthylmethyl group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Naphthylmethyl Group: The naphthylmethyl group can be attached via a Friedel-Crafts alkylation reaction using naphthylmethyl chloride and an appropriate catalyst.

    Incorporation of the Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions using butylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthylmethyl)piperazine: A compound with a similar naphthylmethyl group but different core structure.

    1,8-Naphthalimide Derivatives: Compounds with similar naphthyl groups used in organic light-emitting diodes.

Uniqueness

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and purine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

359909-99-2

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

8-(butylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C22H25N5O2/c1-4-5-13-23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13-14H2,1-3H3,(H,23,24)

InChI Key

RDLUGDUSTYDPRN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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